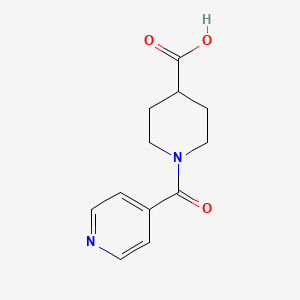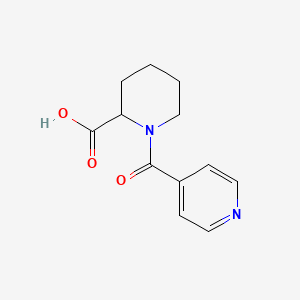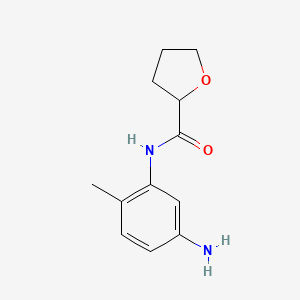
N-(5-amino-2-methylphenyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including condensation, amination, cyclization, and N-acylation. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensation of an isocyanato compound with an amine, followed by cyclization with hydrazine hydrate . Similarly, the synthesis of N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide involved a nucleophilic substitution reaction . These methods could potentially be adapted for the synthesis of N-(5-amino-2-methylphenyl)oxolane-2-carboxamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-amino-2-methylphenyl)oxolane-2-carboxamide has been characterized using techniques such as 1H NMR spectroscopy and crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of the synthesized compound.
Chemical Reactions Analysis
The compounds discussed in the papers exhibit reactivity typical of carboxamides and aromatic amines. For instance, the presence of an amino group can facilitate further reactions such as acylation or alkylation . The carboxamide functionality is also reactive and can participate in the formation of hydrogen bonds, which is important for the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structures. For example, the presence of a carboxamide group can affect the compound's solubility and hydrogen bonding capacity . The substitution pattern on the aromatic ring can influence the compound's electronic properties and reactivity . The antimicrobial and antitumor activities of these compounds suggest that they interact with biological targets, which is likely due to their specific physical and chemical properties .
Relevant Case Studies
The papers provide case studies on the biological activities of compounds similar to N-(5-amino-2-methylphenyl)oxolane-2-carboxamide. For instance, certain derivatives have shown antimicrobial activity against various strains of microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa . Another compound exhibited antitumor activity by inhibiting the proliferation of cancer cell lines . These case studies highlight the potential therapeutic applications of these compounds and suggest that N-(5-amino-2-methylphenyl)oxolane-2-carboxamide may also possess similar biological activities.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Characterization
A study by McLaughlin et al. (2016) focused on the identification and characterization of a compound similar in structure to N-(5-amino-2-methylphenyl)oxolane-2-carboxamide, emphasizing the importance of accurate labeling and identification in chemical research. This highlights the compound's relevance in the field of chemical synthesis and analysis (McLaughlin et al., 2016).
2. Biological Activity
The work of Vasu et al. (2003) explored thiophene-3-carboxamide derivatives, which include compounds structurally related to N-(5-amino-2-methylphenyl)oxolane-2-carboxamide, for their antibacterial and antifungal properties. This indicates the potential biological activity of such compounds in medical research (Vasu et al., 2003).
3. Antimicrobial Properties
Kolisnyk et al. (2015) investigated derivatives of a similar compound for their antimicrobial activities, particularly against various bacterial strains and fungi. This suggests the compound's potential application in developing new antimicrobial agents (Kolisnyk et al., 2015).
4. Cytotoxicity Studies
A study by Hassan et al. (2014) on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to N-(5-amino-2-methylphenyl)oxolane-2-carboxamide, evaluated their cytotoxicity against cancer cells. This research highlights the compound's potential use in cancer research (Hassan et al., 2014).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.
Direcciones Futuras
This involves predicting or suggesting future research directions or applications of the compound based on its properties and uses.
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTJPOMJOPFRMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methylphenyl)oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)
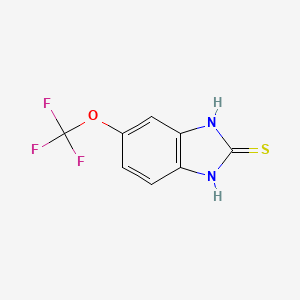
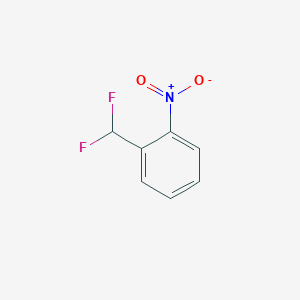
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

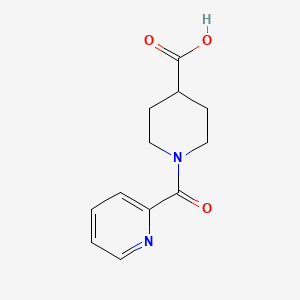
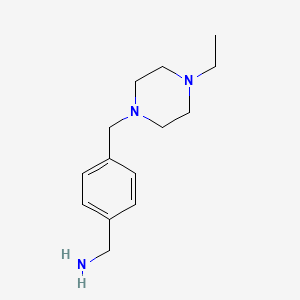
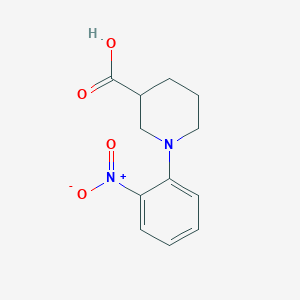

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)
